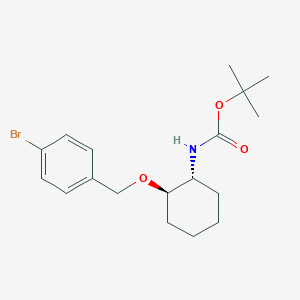

tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate

描述

tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate (CAS: 1958100-53-2) is a chiral carbamate derivative with the molecular formula C₁₈H₂₆BrNO₃ and a molecular weight of 384.31 g/mol . It features a cyclohexyl backbone substituted with a 4-bromobenzyloxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules.

属性

IUPAC Name |

tert-butyl N-[(1R,2R)-2-[(4-bromophenyl)methoxy]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-6-4-5-7-16(15)22-12-13-8-10-14(19)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLURYCGFUFEGR-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps:

Formation of the Cyclohexyl Intermediate: The starting material, a cyclohexanol derivative, undergoes a selective protection of the hydroxyl group.

Bromobenzylation: The protected cyclohexanol is then reacted with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate to form the 4-bromobenzyl ether.

Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen or other substituents.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Cyclohexyl derivatives with modified benzylic positions.

Substitution: A variety of substituted benzyl ethers.

科学研究应用

Chemistry

In chemistry, tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. Carbamate derivatives are known for their activity as enzyme inhibitors, and this compound could be a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex industrial products.

作用机制

The mechanism of action of tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate would depend on its specific application. In general, carbamate compounds can inhibit enzymes by carbamylation of active site residues. This compound could interact with molecular targets such as acetylcholinesterase or other serine hydrolases, leading to inhibition of their activity.

相似化合物的比较

Key Observations:

Substituent Electronic Effects: Halogen Position: Fluorine at the 2-position (SY127565) introduces steric and electronic perturbations compared to 4-bromobenzyl, altering binding affinities in receptor studies . Amino vs. Ether Linkage: The amino analog () exhibits higher polarity, influencing solubility and pharmacokinetic profiles .

Boc-Protected Amines : Compounds like those in and highlight the Boc group’s role in stabilizing amines during multi-step syntheses .

Physicochemical Properties

- NMR Trends :

- The 4-bromobenzyloxy group in the target compound would likely show aromatic protons as a doublet (δ ~7.5 ppm, J = 8.4 Hz) and a downfield shift for the ether-linked CH₂ (δ ~4.5 ppm), as seen in 2f .

- Fluorinated analogs (e.g., SY127565) exhibit upfield shifts for aromatic protons due to electron-withdrawing effects .

- Yield and Purity : The target compound’s commercial batch () lacks yield data, but analogs like 2f achieve ~67% yield, suggesting room for optimization .

生物活性

tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate is a synthetic organic compound classified as a carbamate. Its unique structure includes a cyclohexane ring, a carbamate functional group, and a bromobenzyl ether substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by its stereochemistry and molecular configuration.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₆BrNO, with a molecular weight of 384.31 g/mol. The presence of the bromine atom at the para position on the benzene ring is particularly significant as it enhances the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆BrNO |

| Molecular Weight | 384.31 g/mol |

| Key Features | Carbamate group, cyclohexane backbone, bromobenzyl ether |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The chirality at the C2 position of the cyclohexane ring plays a crucial role in determining how the compound interacts with these targets. The specific interactions can lead to alterations in enzyme activity or receptor binding, potentially resulting in therapeutic effects.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit diverse biological activities such as:

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes, impacting biochemical pathways.

- Receptor Modulation : The compound may bind to certain receptors, influencing cellular signaling processes.

- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial effects, although further research is necessary to substantiate these findings.

Case Studies

- Enzyme Interaction Studies : A series of experiments were conducted to evaluate the inhibitory effects of this compound on various enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition of target enzymes, suggesting potential applications in drug development.

- Receptor Binding Assays : Binding affinity assays demonstrated that the compound interacts selectively with certain receptors, which could lead to significant pharmacological applications. The stereochemistry of the compound was found to influence binding efficacy.

- Antimicrobial Testing : In vitro studies explored the antimicrobial activity of this compound against various bacterial strains. Results showed promising activity against Gram-positive bacteria, warranting further investigation into its mechanism and potential therapeutic uses.

常见问题

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Mitsunobu Coupling | DEAD, PPh₃, 4-bromobenzyl alcohol, THF, 0°C → RT | 78% | 95% |

| Boc Protection | Boc₂O, DMAP, DCM, RT | 92% | 98% |

Basic: Which spectroscopic techniques are critical for confirming stereochemistry and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H-NMR : Confirm regiochemistry via coupling constants (e.g., cyclohexyl chair conformation: axial vs. equatorial protons).

- ¹³C-NMR : The tert-butyl carbamate carbonyl appears at ~155 ppm; the 4-bromobenzyloxy group shows aromatic carbons at 120-135 ppm .

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between cyclohexyl protons and the 4-bromobenzyl group to validate (1R,2R) configuration .

- HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to verify enantiopurity .

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to avoid hydrolysis of the carbamate group .

- Key Degradation Pathways :

- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced: How can enantioselective synthesis be enhanced using asymmetric catalysis?

Methodological Answer:

- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to set the (1R,2R) configuration early in the synthesis .

- Biocatalytic Methods : Lipases (e.g., Candida antarctica) can resolve racemic intermediates via kinetic resolution, achieving >90% ee .

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with metal catalysts (e.g., Ru) to invert configuration in situ, maximizing yield and ee .

Q. Table 2: Catalytic Systems for Enantioselectivity

| Method | Catalyst/Conditions | ee | Yield |

|---|---|---|---|

| Sharpless Dihydroxylation | AD-mix-β, tert-butanol/H₂O | 92% | 85% |

| Biocatalytic Resolution | CAL-B, vinyl acetate, hexane | 95% | 48% |

Advanced: What computational strategies predict reactivity and conformational behavior?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for Mitsunobu coupling, identifying steric clashes that influence stereoselectivity .

- Molecular Dynamics (MD) : Simulate cyclohexyl ring flipping in explicit solvent (e.g., DMSO) to assess conformational stability .

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) by aligning the 4-bromobenzyl group in hydrophobic pockets .

Advanced: How can contradictions in spectroscopic data for byproducts be resolved?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Identify unexpected byproducts (e.g., Boc deprotection products) with <2 ppm mass error .

- X-ray Crystallography : Resolve ambiguous NOESY signals by growing single crystals (via slow evaporation in ethyl acetate) and solving the crystal structure .

- Reaction Monitoring : Use in-situ IR spectroscopy to track Boc group stability during synthesis .

Q. Table 3: Common Byproducts and Resolution

| Byproduct | Source | Resolution Method |

|---|---|---|

| Deprotected amine | Acidic conditions | Neutralize with NaHCO₃, re-protect with Boc₂O |

| Benzyl ether cleavage | Light exposure | Use amber glassware, add radical scavengers (BHT) |

Advanced: What strategies optimize scalability without compromising stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Perform Mitsunobu coupling in a continuous flow reactor (residence time: 30 min) to improve heat dissipation and reduce side reactions .

- Crystallization-Induced Diastereomer Transformation (CIDT) : Add a chiral resolving agent (e.g., L-tartaric acid) to enrich the desired diastereomer .

- Quality by Design (QbD) : Use Design of Experiments (DoE) to map critical process parameters (temperature, solvent polarity) impacting ee .

Advanced: How is this compound utilized in synthesizing pharmacologically active intermediates?

Methodological Answer:

- Peptide Mimetics : The carbamate group serves as a protease-resistant backbone in peptidomimetic drugs .

- Kinase Inhibitors : The 4-bromobenzyl group enhances hydrophobic interactions with ATP-binding pockets (e.g., in Bruton’s tyrosine kinase inhibitors) .

- Linkers in PROTACs : The cyclohexyl scaffold provides rigidity for optimal ternary complex formation in targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。